9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Description
9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C24H24FN5O3 and its molecular weight is 449.486. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Synthesis
The chemical compound 9-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione belongs to a class of compounds known for their complex structures and potential for various applications in scientific research. These compounds are characterized by their unique fused ring systems that incorporate elements of purine and pyrimidine moieties, which are fundamental to nucleic acid chemistry and biochemistry. For instance, compounds like 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil have been studied for their ability to form hydrogen-bonded complexes, mimicking the Watson—Crick pairing seen in DNA, highlighting the relevance of such structures in understanding genetic material interactions (Sobell, 1966).
Potential Therapeutic Applications
Explorations into the therapeutic applications of related compounds have led to the identification of structures with antimycobacterial properties, such as 6-(2-furyl)-9-(p-methoxybenzyl)purines, which have shown promise in inhibiting the growth of Mycobacterium tuberculosis (Braendvang & Gundersen, 2007). Similarly, the study of substituted pyrimido[2,1-f]purinediones has revealed compounds with dual-target-directed properties, showing antagonistic activity at adenosine receptors and inhibitory effects on monoamine oxidases (MAO), suggesting a multifaceted approach in the treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-3-33-19-11-9-18(10-12-19)28-13-4-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-16-5-7-17(25)8-6-16/h5-12H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEIQLXVWHTMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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